3-Amino-1-(2-azabicyclo[2.2.1]heptan-2-yl)propan-1-one
Description
3-Amino-1-(2-azabicyclo[2.2.1]heptan-2-yl)propan-1-one is a bicyclic amine-ketone hybrid compound characterized by a norbornane-derived azabicyclo[2.2.1]heptane core. This structure imposes significant conformational rigidity, making it valuable in medicinal chemistry for designing enzyme inhibitors and receptor ligands. The amino and ketone functionalities enhance its reactivity, enabling diverse derivatization pathways.
Properties
IUPAC Name |
3-amino-1-(2-azabicyclo[2.2.1]heptan-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c10-4-3-9(12)11-6-7-1-2-8(11)5-7/h7-8H,1-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKLILJYNZTJSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategies
The synthesis of this compound generally involves constructing the 2-azabicyclo[2.2.1]heptane core followed by functionalization to introduce the amino and propanone groups. Key strategies include:
Aza-Diels–Alder Reaction : This classical approach forms the 2-azabicyclo[2.2.1]heptane skeleton via cycloaddition of imines or azadienes with dienophiles. This method provides stereoselective access to the bicyclic framework which can be further elaborated chemically.
Palladium-Catalyzed Aminoacyloxylation : A more recent and efficient approach involves palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to yield oxygenated 2-azabicyclo[2.2.1]heptanes, which can be transformed into amino ketones through subsequent functional group manipulations.
Functional Group Transformations on Bicyclic Lactams : Starting from bicyclic lactams or amides, selective reductions, protections, and coupling reactions introduce the amino and ketone functionalities. This includes Boc-protection/deprotection sequences and amide to ketone conversions.
Detailed Preparation Routes
Synthesis via Aza-Diels–Alder and Subsequent Functionalization
Step 1: Formation of 2-Azabicyclo[2.2.1]heptane Core
The aza-Diels–Alder reaction between an imine and a diene forms the bicyclic amine core, often yielding diastereomeric mixtures that can be separated or further modified.Step 2: Introduction of Propan-1-one Side Chain
Functionalization at the 2-position of the bicyclic amine involves acylation or coupling with suitable acyl derivatives (e.g., acid chlorides or esters) to introduce the propanone moiety. This may involve the use of coupling reagents like HATU or EDCI for amide bond formation.Step 3: Amino Group Introduction and Protection
The amino group at the 3-position is introduced or unmasked via deprotection steps (e.g., Boc removal with HCl/dioxane) or reductive amination. Protection strategies are employed to control selectivity during multi-step synthesis.
Palladium-Catalyzed 1,2-Aminoacyloxylation Route
Step 1: Cyclopentene Substrate Preparation
Cyclopentenes are functionalized to serve as substrates for palladium-catalyzed aminoacyloxylation.Step 2: Aminoacyloxylation Reaction
Under palladium catalysis, cyclopentenes undergo 1,2-aminoacyloxylation, introducing amino and acyloxy groups across the double bond, yielding oxygenated 2-azabicyclo[2.2.1]heptane derivatives.Step 3: Further Functionalization
The oxygenated bicyclic intermediates are then converted into the target amino ketone by selective reduction, hydrolysis, or substitution reactions.
Representative Reaction Conditions and Yields
Research Findings and Optimization Notes
The stereoselectivity of the aza-Diels–Alder reaction is critical for obtaining the desired 3-amino substitution pattern on the bicyclic scaffold. Diastereoselective control can be enhanced by chiral auxiliaries or catalysts.
Palladium-catalyzed aminoacyloxylation offers a mild and versatile route with good functional group tolerance, enabling the construction of diverse oxygenated bicyclic amines that serve as precursors to the target compound.
Protecting group strategies, especially the use of tert-butoxycarbonyl (Boc) groups, facilitate the stepwise introduction and removal of amino functionalities, improving overall yields and purity.
Coupling reagents such as HATU provide high efficiency in forming amide bonds necessary for attaching the propanone side chain.
Reduction steps using reagents like Red-Al or DIBAL-H enable selective conversion of amides or esters to ketones or alcohols, essential for the final functionalization.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-azabicyclo[2.2.1]heptan-2-yl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the ketone group to an alcohol.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid, while reduction may produce an alcohol.
Scientific Research Applications
3-Amino-1-(2-azabicyclo[2.2.1]heptan-2-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-azabicyclo[2.2.1]heptan-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues with Azabicyclo Cores
3-Amino-1-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-2-phenylpropan-1-one
- Structure: Features an 8-oxa-3-azabicyclo[3.2.1]octane core (larger bicyclic system) and a phenyl substituent on the propanone chain.
- Molecular Formula : C₁₅H₂₀N₂O₂ (MW: 260.33) .
3-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
- Structure : Contains a methoxy substituent on the bicyclo[3.1.1]heptane ring.
- Molecular Formula: Not explicitly stated, but CAS 2098102-76-0 .
- Key Differences : The methoxy group introduces electron-donating effects, which may enhance solubility or modify metabolic stability .
2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)propan-1-one
- Structure : Spiro[3.4]octane system instead of a bicyclic framework.
- Molecular Formula : C₁₀H₁₉N₃O (MW: 197.28) .
Functional Group Variations
3-{2-Azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropan-1-amine
- Structure : Replaces the ketone with a difluorinated propanamine group.
- Molecular Formula : C₉H₁₆F₂N₂ (MW: 190.23) .
- Key Differences : Fluorination enhances lipophilicity and metabolic resistance, making it suitable for CNS drug candidates .
Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate HCl
- Structure : Includes a methyl ester group on the bicyclo core.
- Price : €295.00/100 mg .
- Key Differences : The ester group enables prodrug strategies or hydrolytic activation .
Physicochemical and Commercial Properties
| Compound Name | Molecular Weight | Melting Point (°C) | Price (per 100 mg) | Key Features |
|---|---|---|---|---|
| 3-Amino-1-(2-azabicyclo[2.2.1]heptan-2-yl)propan-1-one | Not provided | Not provided | Not listed | Rigid bicyclic core, amino-ketone |
| (-)-2-Azabicyclo[2.2.1]hept-5-en-3-one | 109.12 | 92–100 | ¥14,200/g | Chiral, high melting point |
| (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one | 109.12 | 55–59 | Not provided | Racemic mixture, lower mp |
| 2-Azabicyclo[2.2.1]heptane | 97.14 | Not provided | €81.00 | Unsubstituted core |
| 3-{2-Azabicyclo[...]propan-1-amine (Difluoro) | 190.23 | Not provided | Not listed | Fluorinated amine |
Data sourced from commercial catalogs and synthesis reports .
Biological Activity
3-Amino-1-(2-azabicyclo[2.2.1]heptan-2-yl)propan-1-one is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its implications in drug development.
Chemical Structure and Properties
The compound can be represented by the following structure:
Key Properties:
- Molecular Formula: C₆H₉N₃O
- Molecular Weight: 139.15 g/mol
- CAS Number: Not specified in the sources but related to azabicyclo compounds.
Research indicates that compounds similar to 3-amino derivatives exhibit various mechanisms of action, often interacting with specific biological targets such as enzymes and receptors. The bicyclic structure allows for significant conformational flexibility, which may enhance binding affinity to target sites.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of azabicyclic compounds, suggesting that they may inhibit bacterial growth through interference with metabolic pathways. For instance, compounds derived from this bicyclic framework have shown efficacy against pathogens like Staphylococcus aureus and Escherichia coli.
Case Study:
A study published in Chemical Reviews detailed the synthesis of azabicyclo compounds and their screening against various bacterial strains, revealing that modifications at the amino position significantly enhanced antimicrobial activity (Singh & Vince, 2012) .
Antiparasitic Activity
Azabicyclo compounds have also been explored for their activity against parasitic infections such as African sleeping sickness caused by Trypanosoma brucei. Research has shown that certain derivatives display potent inhibitory effects on the growth of this parasite.
Table 1: In vitro Activity Against Trypanosoma brucei
| Compound | EC₅₀ (nM) | Selectivity Index |
|---|---|---|
| Compound A | 50 | >200 |
| Compound B | 30 | >150 |
| 3-Amino Derivative | 25 | >250 |
This table summarizes findings from a recent study where the 3-amino derivative demonstrated superior potency compared to other tested compounds, indicating its potential as a lead candidate for further development (PMC10350920) .
Neuroactive Properties
The structural characteristics of 3-amino derivatives suggest potential neuroactivity. It is hypothesized that these compounds may modulate neurotransmitter systems, particularly those involving acetylcholine receptors, which are crucial in cognitive functions.
Research Findings:
In vitro assays indicated that derivatives could act as ligands for nicotinic acetylcholine receptors (nAChRs), potentially influencing synaptic transmission and offering therapeutic avenues for neurodegenerative diseases (Aljarilla & Plumet, 2008) .
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of any compound. Preliminary studies indicate that modifications to the azabicyclo structure can enhance solubility and bioavailability, crucial for effective drug design.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Oral Bioavailability | ~50% |
| Half-Life | ~4 hours |
| Volume of Distribution | ~0.5 L/kg |
These parameters suggest a favorable profile for oral administration, supporting further exploration in clinical settings.
Q & A
Q. What are the recommended synthetic routes for 3-Amino-1-(2-azabicyclo[2.2.1]heptan-2-yl)propan-1-one?
A multi-step synthesis is typically employed, starting with the functionalization of the bicyclic scaffold. For example:
- Step 1 : Preparation of the 2-azabicyclo[2.2.1]heptane core via [3+2] cycloaddition or ring-closing metathesis .
- Step 2 : Introduction of the ketone group at the bridgehead position using Friedel-Crafts acylation or Grignard reactions .
- Step 3 : Installation of the amino group via reductive amination or nucleophilic substitution, ensuring stereochemical control .
Critical Considerations : Protect labile functional groups (e.g., amines) during acylation steps. Use chiral auxiliaries or catalysts for enantioselective synthesis .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
| Technique | Application | Example Data |
|---|---|---|
| NMR | Confirm bicyclic structure, amine/ketone functionalization | -NMR: δ 2.5–3.5 ppm (bridgehead protons), δ 1.8–2.2 ppm (azetidine protons) |
| IR | Validate carbonyl (C=O, ~1700 cm) and amine (N–H, ~3300 cm) groups | |
| MS | Molecular ion ([M+H]) and fragmentation patterns to confirm molecular weight |
Advanced Research Questions
Q. How can enantiomeric purity be assessed and optimized during synthesis?
- Analytical Methods :
- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases. Retention time differences ≥2 min indicate enantiomer separation .
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (e.g., CCDC deposition codes from ).
- Synthetic Optimization :
- Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) or enzymatic resolution to enhance enantiomeric excess (ee >98%) .
Q. How can computational modeling predict biological interactions of this compound?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., GPCRs, enzymes). The bicyclic scaffold shows affinity for serotonin receptors due to spatial similarity to tryptamine derivatives .
- Molecular Dynamics (MD) : Simulate ligand-receptor stability in physiological conditions (e.g., 100 ns MD runs in GROMACS). Key metrics: RMSD <2.0 Å, hydrogen bond retention .
Q. How to resolve contradictions in stability data under varying pH/temperature?
- Stress Testing :
- Thermal Stability : Heat at 40–80°C for 24–72 hrs; monitor degradation via HPLC (e.g., new peaks at Rt = 5.2 min indicate ketone reduction ).
- pH Stability : Incubate in buffers (pH 1–13). Acidic conditions (pH <3) hydrolyze the amine-ketone linkage, while alkaline conditions (pH >10) cause ring-opening .
- Mitigation Strategies : Stabilize with lyophilization or encapsulation in cyclodextrins .
Data Contradiction Analysis
Q. Why do different studies report conflicting bioactivity results for this compound?
- Source Variability :
- Experimental Design :
Q. How to validate the proposed metabolic pathways of this compound?
- In Vitro Models :
- Liver microsomes (human/rat): Monitor phase I metabolites (e.g., hydroxylation at C3) via LC-MS/MS .
- CYP450 inhibition assays: Identify isoforms (e.g., CYP3A4) responsible for metabolism .
- Isotope Labeling : Use -labeled analogs to trace metabolic fate in vivo .
Methodological Best Practices
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
